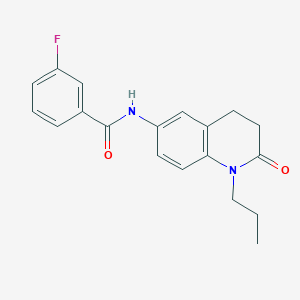

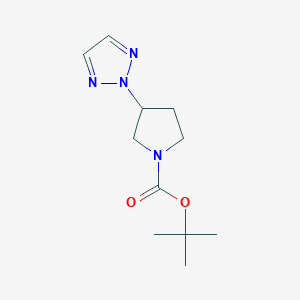

![molecular formula C17H18N4O3 B6496480 5-{[(2-methoxyphenyl)methyl]amino}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 941914-79-0](/img/structure/B6496480.png)

5-{[(2-methoxyphenyl)methyl]amino}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of pyrano[2,3-d]pyrimidine-2,4-dione derivatives . It has been studied for its potential as an inhibitor of Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair damage . The compound has shown promising activity in inhibiting PARP-1 and has been examined for its anti-proliferative activity against human cancer cell lines .

Synthesis Analysis

The synthesis of this compound involves a series of reactions including condensation, cyclization, and N-methylation . The process involves treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .Molecular Structure Analysis

The molecular structure of this compound includes a pyrano[2,3-d]pyrimidine-2,4-dione scaffold, which is important for interactions with the amino acids present in the NI site of the enzyme . The addition of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include condensation of DMF–DMA at the methyl group of the acetyl moiety, cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, and N-methylation .Mechanism of Action

Target of Action

F2455-0525, also known as 5-{[(2-methoxyphenyl)methyl]amino}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione, is a novel compound that primarily targets the human epidermal growth factor receptor 2 (HER2) . HER2 is a protein that plays a crucial role in the growth and division of cells. Overexpression of HER2 is often associated with certain types of cancer, including breast and ovarian cancers .

Mode of Action

F2455-0525 is an ex vivo gene-modified autologous chimeric antigen receptor-monocyte (CAR-Monocyte) cellular therapy . It works by modifying monocytes, the precursor cells to macrophages, with a chimeric antigen receptor (CAR) that specifically recognizes HER2 . Once these CAR-monocytes are introduced into the body, they can recognize and bind to HER2-overexpressing cells, leading to their destruction .

Biochemical Pathways

It is known that the compound’s action involves the immune system and specifically the monocyte-macrophage system . The CAR-monocytes, once activated by binding to HER2, can differentiate into pro-inflammatory CAR macrophages, which have a multi-modal anti-tumor mechanism of action .

Result of Action

The primary result of F2455-0525’s action is the reduction of tumor growth in solid tumors that overexpress HER2 . This is achieved through the targeted destruction of these cells by the CAR-monocytes and their macrophage progeny .

Biochemical Analysis

Biochemical Properties

The compound 5-{[(2-methoxyphenyl)methyl]amino}-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione plays a significant role in biochemical reactions . It interacts with the amino acids present in the NI site of the enzyme . The presence of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity . The presence of a hydrophobic substituent on the ring is favorable due to interaction with the AD site of the enzyme .

Cellular Effects

Based on its biochemical properties, it can be inferred that it might have significant effects on various types of cells and cellular processes .

Molecular Mechanism

The molecular mechanism of action of this compound involves interactions with the amino acids present in the NI site of the enzyme . The presence of a fused heterocycle results in extra interactions with the enzyme and greatly enhances the activity . The presence of a hydrophobic substituent on the ring is favorable due to interaction with the AD site of the enzyme .

Temporal Effects in Laboratory Settings

Based on its biochemical properties, it can be inferred that it might have significant effects over time in laboratory settings .

Dosage Effects in Animal Models

Based on its biochemical properties, it can be inferred that it might have significant effects at different dosages in animal models .

Metabolic Pathways

Based on its biochemical properties, it can be inferred that it might be involved in significant metabolic pathways .

Transport and Distribution

Based on its biochemical properties, it can be inferred that it might have significant effects on its transport and distribution within cells and tissues .

Subcellular Localization

Based on its biochemical properties, it can be inferred that it might have significant effects on its subcellular localization .

properties

IUPAC Name |

5-[(2-methoxyphenyl)methylamino]-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18N4O3/c1-20-15-14(16(22)21(2)17(20)23)12(8-9-18-15)19-10-11-6-4-5-7-13(11)24-3/h4-9H,10H2,1-3H3,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLWNWNYPBYRNP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)NCC3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[6-(methylsulfanyl)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6496401.png)

![N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}acetamide](/img/structure/B6496408.png)

![N-{2-[6-(methylsulfanyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl]ethyl}-2-(thiophen-2-yl)acetamide](/img/structure/B6496415.png)

![N-{1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}-2,4-difluorobenzamide](/img/structure/B6496437.png)

![1-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-3-[(thiophen-2-yl)methyl]-1H,2H,3H,4H-pyrido[3,2-d]pyrimidine-2,4-dione](/img/structure/B6496451.png)

![5-[(1-methoxypropan-2-yl)amino]-1,3,6-trimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B6496466.png)

![ethyl 1-{6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}piperidine-3-carboxylate](/img/structure/B6496472.png)

![4-({6-ethyl-1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-5-yl}amino)benzene-1-sulfonamide](/img/structure/B6496478.png)

![4-methyl-1-phenyl-6-propyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B6496486.png)